3-(4-Nitrobenzyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-(4-Nitrobenzyl)-1H-pyrrole-2,5-dione is an organic compound that features a pyrrole ring substituted with a 4-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the nitration of benzyl compounds followed by cyclization to form the pyrrole ring. For instance, the reaction of 4-nitrobenzyl bromide with a suitable pyrrole precursor under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and cyclization reactions, often optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrobenzyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: 4-aminobenzyl derivatives.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
3-(4-Nitrobenzyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzyl bromide
- 4-Nitrobenzyl alcohol
- 4-Nitrobenzaldehyde
Comparison
Compared to similar compounds, 3-(4-Nitrobenzyl)-1H-pyrrole-2,5-dione is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8N2O4 |
---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C11H8N2O4/c14-10-6-8(11(15)12-10)5-7-1-3-9(4-2-7)13(16)17/h1-4,6H,5H2,(H,12,14,15) |
InChI Key |
VGUNEHIHVPMFOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=O)NC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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